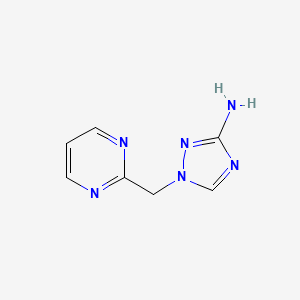![molecular formula C9H10N2O2S B13316921 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13316921.png)
2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a pent-1-yn-3-ylamino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with pent-1-yn-3-ylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiazole, followed by nucleophilic substitution with pent-1-yn-3-ylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-[(Pent-1-yn-3-yl)amino]benzoic acid: Similar structure but with a benzoic acid moiety instead of a thiazole ring.
2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid: Contains an oxazole ring instead of a thiazole ring.
Uniqueness: 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid is unique due to its thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H10N2O2S |
|---|---|
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
2-(pent-1-yn-3-ylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-3-6(4-2)10-9-11-7(5-14-9)8(12)13/h1,5-6H,4H2,2H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
WSDSBNIEWSFNLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#C)NC1=NC(=CS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl[1-(2,5-difluorophenyl)ethyl]amine](/img/structure/B13316841.png)

amine](/img/structure/B13316848.png)

![(Hex-5-en-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B13316851.png)








![Methyl 2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylate](/img/structure/B13316912.png)
